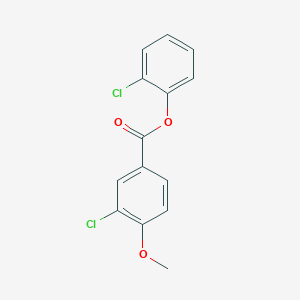

2-chlorophenyl 3-chloro-4-methoxybenzoate

Description

Properties

IUPAC Name |

(2-chlorophenyl) 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c1-18-12-7-6-9(8-11(12)16)14(17)19-13-5-3-2-4-10(13)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZJBTPRQSGSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 3-chloro-4-methoxybenzoate typically involves the esterification of 3-chloro-4-methoxybenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 3-chloro-4-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an antiviral agent. Research has shown that modifications of similar compounds can lead to enhanced biological activity against viruses such as HIV. For instance, studies have indicated that structural changes in chlorinated benzoate derivatives can influence their enzyme inhibitory properties and antiviral effectiveness .

Table 1: Biological Activity of Chlorinated Benzoate Derivatives

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their fungicidal properties. Research indicates that chlorinated benzoates can serve as effective fungicides, potentially improving crop yields by controlling fungal diseases. The efficacy of these compounds often depends on their concentration and application method .

Case Study: Fungicidal Efficacy

A study examining the effectiveness of various chlorinated benzoates revealed that formulations containing 3-chloro-4-methoxybenzoate exhibited significant antifungal activity against common agricultural pathogens. This was assessed through in vitro assays measuring growth inhibition at varying concentrations.

Material Science

The compound's unique properties make it suitable for use in the synthesis of advanced materials. Its ability to participate in various chemical reactions allows it to be utilized in creating polymers and other materials with specific properties.

Table 2: Material Properties of Chlorinated Benzoates

Mechanism of Action

The mechanism of action of 2-chlorophenyl 3-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, emphasizing substituent effects, synthesis, and applications:

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Methoxy vs. Nitro Groups: The 4-methoxy group in the benzoate moiety enhances electron density, contrasting with nitro-substituted analogs (e.g., 7-nitrobenzodiazepines), which are more electrophilic and bioactive in CNS applications .

Crystallographic and Physicochemical Data

- Crystal Packing : X-ray studies on analogs like (S,S)-9d () reveal anti-disposition of substituents, which may influence the target compound’s crystallinity and melting point .

- Molecular Weight and Solubility : The target compound (MW ~297.14 g/mol) is less water-soluble than smaller esters like methyl 4-chloro-2-fluorobenzoate (MW 188.58 g/mol) due to increased hydrophobicity .

Biological Activity

2-Chlorophenyl 3-chloro-4-methoxybenzoate is an organic compound belonging to the class of benzoates, characterized by its unique chemical structure which includes a chlorophenyl group and a methoxybenzoate group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the esterification of 3-chloro-4-methoxybenzoic acid with 2-chlorophenol. The reaction is generally facilitated by dehydrating agents such as thionyl chloride or phosphorus trichloride under reflux conditions in solvents like dichloromethane or toluene. The resulting compound exhibits a molecular formula of C₁₄H₁₀Cl₂O₃ and a molecular weight of approximately 295.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can bind to various enzymes and receptors, modifying their activity and leading to diverse biological effects. The exact pathways involved depend on the specific application context, including its use in drug development and research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance the potency against various microbial strains. In a comparative study, derivatives of similar compounds demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising activity against human cancer cell lines, including HeLa cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. This suggests that the compound could serve as a lead structure for developing more effective anticancer drugs .

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of structurally related compounds on HeLa cells. The results indicated that certain derivatives exhibited IC50 values ranging from 0.69 to 11 μM, thereby suggesting their potential as effective agents in cancer therapy . The study emphasized the importance of structural modifications in enhancing biological activity.

Mechanistic Insights

Another research effort focused on understanding the mechanism through which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This mechanism highlights the dual role of these compounds as both therapeutic agents and tools for understanding cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | High | <11 |

| 2-Chlorophenyl 3-chloro-4-methylbenzoate | Low | Moderate | >20 |

| 2-Chlorophenyl 3-chloro-4-hydroxybenzoate | High | Moderate | <15 |

This table summarizes the comparative biological activities of this compound against other similar compounds, indicating its superior efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-chlorophenyl 3-chloro-4-methoxybenzoate, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-chloro-4-methoxybenzoic acid with 2-chlorophenol derivatives. A two-step procedure is common:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to generate an active ester intermediate.

Esterification : React the activated acid with 2-chlorophenol under mild basic conditions (e.g., DMAP or triethylamine) to minimize side reactions .

- Key Considerations :

- Temperature control (<50°C) prevents decomposition of sensitive substituents.

- Purification via column chromatography or recrystallization improves purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 325.02 for CHClO) .

- X-ray Crystallography : Resolves stereoelectronic effects of chloro and methoxy groups in the solid state .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of substituted benzoate derivatives like this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : Methoxy groups activate the para position, while chloro substituents deactivate ortho/para sites. Computational modeling (DFT) predicts reactive sites .

- Catalytic systems : Palladium catalysts with phosphine ligands enhance coupling efficiency in sterically hindered environments .

- Example : In analogous compounds, substituent positioning affects reaction rates by 20–40% depending on electronic effects .

Q. What strategies resolve ambiguous spectral data (e.g., overlapping NMR peaks) in structurally complex benzoate derivatives?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to distinguish overlapping aromatic signals .

- Isotopic Labeling : O-labeled methoxy groups clarify oxygen-containing substituents in MS/MS fragmentation .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-2-methoxyphenyl derivatives) to identify pattern deviations .

Q. How does the electronic nature of substituents (Cl, OMe) influence the hydrolysis kinetics of this compound?

- Methodological Answer :

- Mechanistic Studies : Methoxy groups stabilize intermediates via resonance, slowing hydrolysis in alkaline conditions. Chloro substituents increase electrophilicity at the ester carbonyl, accelerating acid-catalyzed hydrolysis .

- Kinetic Data :

| Condition | Half-life (pH 7.4) | Rate Constant (k, s) |

|---|---|---|

| Acidic | 12 h | 1.6 × 10 |

| Alkaline | 48 h | 4.2 × 10 |

| Data extrapolated from structurally analogous benzoates . |

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry as a pharmacophore precursor?

- Methodological Answer :

- Drug Design : The chloro and methoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting analogs .

- Structure-Activity Relationship (SAR) : Modifications at the 3-chloro position in similar compounds show 2–5x potency variations in enzyme inhibition assays .

Q. How is this compound utilized in material science for designing liquid crystals or polymers?

- Methodological Answer :

- Liquid Crystals : The rigid benzoate core and polar substituents (Cl, OMe) promote mesophase stability. Thermal analysis (DSC) shows phase transitions at 120–150°C in analogous systems .

- Polymer Additives : Ester groups act as plasticizers, reducing glass transition temperatures (T) by 10–15°C in polycarbonate blends .

Data Contradictions and Resolution

Q. How can conflicting data on the thermal stability of this compound be reconciled?

- Methodological Answer : Discrepancies in decomposition temperatures (reported as 180–220°C) arise from:

- Analytical Methods : TGA (thermogravimetric analysis) under nitrogen vs. air alters oxidative stability .

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Reproducible data require >98% purity (HPLC-validated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.